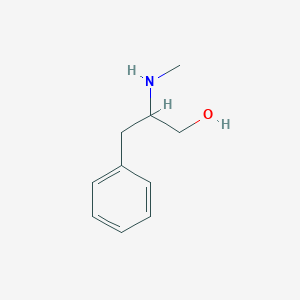

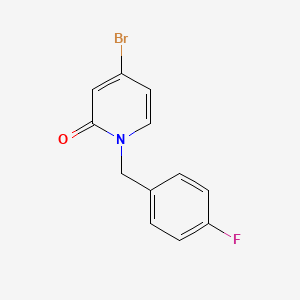

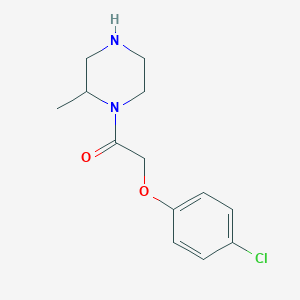

![molecular formula C12H17NO6 B2498406 tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate CAS No. 477868-60-3](/img/structure/B2498406.png)

tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate and related compounds involves multiple steps, including bromination, treatment with zinc powder, and condensation processes. For example, 2,3-Bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene was prepared through such a method, showcasing the complexity of synthesizing similar molecules (Kazuya Tazoe et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of similar molecules has been characterized by X-ray crystallographic analysis, revealing intricate details such as intramolecular hydrogen bonds and the spatial arrangement of atoms. For instance, compounds related to our molecule of interest have been shown to crystallize in specific space groups, demonstrating the significance of structural analysis in understanding these molecules (N. Çolak et al., 2021).

Chemical Reactions and Properties

Research into similar molecules has explored their reactivity with other chemical agents, such as the reaction of tert-butyl esters with singlet oxygen to yield substituted pyrroles, which serve as precursors to other significant compounds. This highlights the reactivity and versatility of the tert-butyl group in various chemical reactions (H. Wasserman et al., 2004).

Scientific Research Applications

Novel Synthesis Methods

- Synthesis of Morpholine Derivatives : A novel synthesis approach transformed 1-tert-Butyl-2-(allyloxymethyl)aziridine diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which was further used to synthesize various morpholine derivatives (D’hooghe et al., 2006).

Chemical Reaction Studies

- Singlet Oxygen Oxidation of Pyrroles : Research on the reaction of the tert-butyl ester of 3-methoxy-2-pyrrolecarboxylic acid with singlet oxygen showed the formation of various pyrrole derivatives, indicating potential for creating complex organic compounds (Wasserman et al., 1999).

Metabolite Analysis

- Metabolite Analysis in Urine : A study on capillary gas chromatography for the determination of various metabolites in urine used tert-butyldimethylsilyl derivatives, demonstrating its utility in clinical diagnostics (Muskiet et al., 1981).

Synthesis of Anti-oxidants

- Synthesis of Food Anti-oxidants : Research on the synthesis of butylated hydroxy anisoles, important food antioxidants, used 2-tert-butyl-4-methoxyphenol, indicating its role in creating stabilizing compounds for edible fats (Yadav & Rahuman, 2003).

Asymmetric Synthesis

- Asymmetric Synthesis of Amino Acids : The asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids used compounds related to tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate, highlighting its importance in creating specific amino acid derivatives (Williams et al., 2003).

Potential Therapeutic Applications

- Stroke Treatment Advances : Tetramethylpyrazine nitrones and quinolylnitrones, structurally related to tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate, have been explored for stroke treatment, showing promise in thrombolytic activity and free radical scavenging (Marco-Contelles, 2020).

properties

IUPAC Name |

tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-6-18-10(15)8(13)7-9(14)17-4/h7H,5-6H2,1-4H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJDZYSIPCISV-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=O)C1=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N\1CCOC(=O)/C1=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

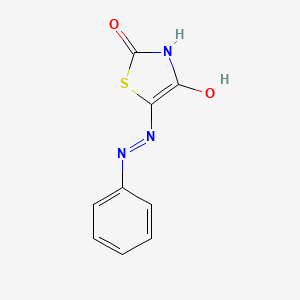

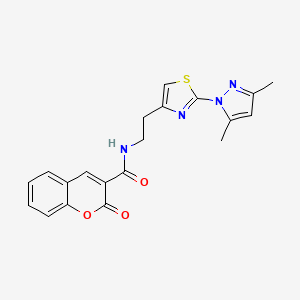

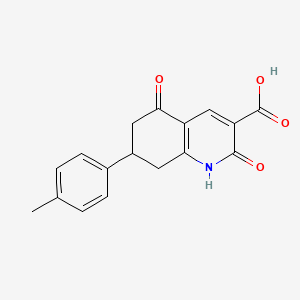

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

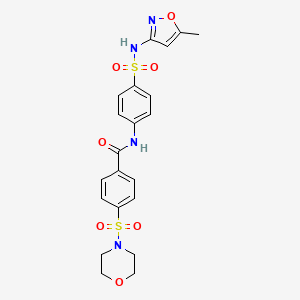

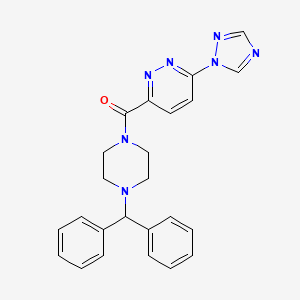

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)

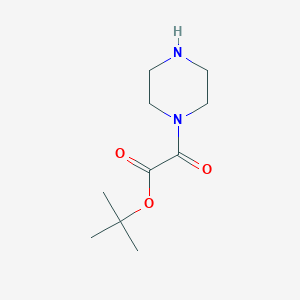

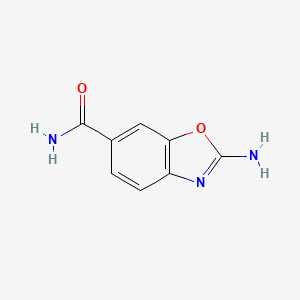

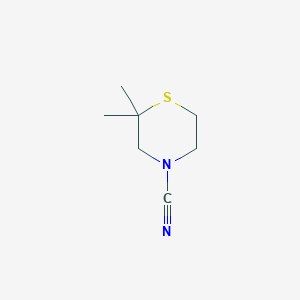

![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)